molecular formula C10H12O2 B1195265 1-Phenylethyl acetate CAS No. 93-92-5

1-Phenylethyl acetate

Cat. No.: B1195265
CAS No.: 93-92-5
M. Wt: 164.2 g/mol
InChI Key: QUMXDOLUJCHOAY-UHFFFAOYSA-N
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Description

1-Phenylethyl acetate (PEA) is a naturally occurring ester found in many plants, fruits, and other food sources. It is known to have a pleasant aroma and flavor and is used as a flavoring agent in food and beverage products. PEA is also used in perfumes and cosmetics, as well as in some pharmaceuticals. PEA has been studied for its potential therapeutic effects, such as its antioxidant and anti-inflammatory properties. In addition, PEA has been studied for its potential role in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Scientific Research Applications

  • Synthesis from Acetophenone : One-pot synthesis of R-1-phenylethyl acetate starting from hydrogenation of acetophenone was investigated. The most promising catalyst for this process was found to be Pd/Al2O3, combined with an immobilized lipase (Mäki-Arvela et al., 2009).

  • Biotransformations Using Tubers : The hydrolysis of acetates, including 1-phenylethyl acetate, with the use of potato and topinambur (artichoke) tubers resulted in the production of alcohols, which were then oxygenated to ketones (Mironowicz, 1998).

  • Natural Occurrence in Clove Buds : this compound was confirmed to naturally occur in commercially available dried clove buds and clove essential oil, supporting previous reports and anecdotal evidence of its occurrence in nature (Gassenmeier et al., 2017).

  • Chemo-Bio Catalyzed Synthesis : Research on the chemo-bio catalyzed cascade synthesis of R-1-phenylethyl acetate demonstrated that this compound could be synthesized through a combination of heterogeneous and enzymatic catalysis, providing insights into the reaction mechanism (Kirilin et al., 2010).

  • Enantioselective Resolution by Deep-sea Bacterium : A deep-sea bacterium, Bacillus sp. DL-2, was found capable of efficiently asymmetrically hydrolyzing this compound. This process resulted in the preparation of chiral 1-phenylethanol and its ester derivative, important in diverse industries (Dong et al., 2019).

  • Use in Flavor and Fragrance Industry : 2-Phenylethyl acetate, a variant of this compound, is used in the flavor and fragrance industry, especially for its rose-like odor. It is synthesized enzymatically through transesterification, and research has been conducted to optimize this process for industrial application (Kuo et al., 2014).

Mechanism of Action

Future Directions

The future directions for the use of 1-Phenylethyl acetate are likely to involve further exploration of its synthesis and applications. For example, a study discusses the use of deep eutectic solvents for the sustainable extraction of phenolic compounds from natural sources, including this compound . Another potential area of research is the development of more efficient and environmentally friendly methods for the synthesis of this compound .

Biochemical Analysis

Biochemical Properties

1-Phenylethyl acetate plays a role in various biochemical reactions, particularly those involving esterases and lipases. These enzymes catalyze the hydrolysis of esters, breaking down this compound into 1-phenylethanol and acetic acid. The interaction with these enzymes is crucial for the compound’s metabolism and its subsequent effects on biological systems. For instance, the enzyme esterase BSE01281 from Bacillus sp. has been shown to enantioselectively hydrolyze this compound, producing optically pure ®-1-phenylethanol and (S)-1-phenylethyl acetate .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of certain enzymes and proteins within cells, leading to changes in metabolic pathways. For example, the hydrolysis of this compound by esterases can result in the production of metabolites that participate in further biochemical reactions, impacting cellular function and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. The compound binds to the active sites of esterases and lipases, facilitating the hydrolysis reaction. This interaction involves the formation of enzyme-substrate complexes, leading to the breakdown of the ester bond in this compound. The resulting products, 1-phenylethanol and acetic acid, can then participate in other metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its hydrolysis can be influenced by factors such as pH, temperature, and the presence of specific enzymes. Over time, the hydrolysis of this compound can lead to the accumulation of its breakdown products, which may have their own biological effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects. Studies have shown that the compound has a relatively high LD50 value, indicating low acute toxicity. Nonetheless, prolonged exposure to high doses may result in adverse effects on cellular and metabolic functions .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis and subsequent participation in other biochemical reactions. The compound is hydrolyzed by esterases to produce 1-phenylethanol and acetic acid. These products can then enter various metabolic pathways, such as the phenylalanine and phenylacetate catabolic pathways. The involvement of this compound in these pathways highlights its role in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within different cellular compartments. Additionally, binding proteins may assist in the transport and localization of this compound, influencing its accumulation and activity within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may localize to specific organelles or compartments within the cell, such as the endoplasmic reticulum or mitochondria. Post-translational modifications and targeting signals can direct this compound to these locations, affecting its activity and function within the cell .

Properties

IUPAC Name

1-phenylethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMXDOLUJCHOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041636
Record name (+/-)-alpha-Methylbenzyl acetate
Source EPA DSSTox
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid, colourless liquid with a powerful sweet floral-fruity, herbaceous odour, colourless liquid with a powerful green-floral odour
Record name Benzenemethanol, .alpha.-methyl-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylbenzyl acetate (mixed o,m,p)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name alpha-Methylbenzyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

94.00 to 95.00 °C. @ 12.00 mm Hg
Record name 1-Phenylethyl acetate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Methylbenzyl acetate (mixed o,m,p)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name alpha-Methylbenzyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.024-1.040, 1.020-1.035
Record name Methylbenzyl acetate (mixed o,m,p)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/874/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name alpha-Methylbenzyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/790/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

93-92-5, 29759-11-3
Record name 1-Phenylethyl acetate
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Record name Methylphenylcarbinyl acetate
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Record name Methylbenzyl acetate
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Record name 1-Phenylethyl acetate
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Record name Benzenemethanol, .alpha.-methyl-, 1-acetate
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Record name 1-phenylethyl acetate
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Record name Benzenemethanol, methyl-, acetate
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Record name STYRALYL ACETATE
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Record name 1-Phenylethyl acetate
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Synthesis routes and methods I

Procedure details

100 Pounds of polypropylene are heated to about 300° F. 15 pounds of 2-methyl-4-pentanol acetate prepared according to Example IV (bulked fractions 4-6) are added to the liquified polypropylene. The procedure is carried out in the apparatus shown in FIGS. 9 and 10. After mixing for about 8 minutes, the valve "V" is opened to allow the exit of polypropylene mixture which has been treated with the phenylpentanol acetate, whereby solid pellets having pronounced aromas described as "green, vegetative, styrallyl acetate-like" are formed on the conveyor. The pellets thus obtained are then admixed with about 20 times their weight of unscented polypropylene and untreated polypropylene and the mixture is heated and molded into "spaghetti" tows. The "spaghetti" tows are cut into small cylinders approximately 0.1 inches in length ×0.2 inches in diameter. The cylinders have strong and pleasant aromas as described, supra.
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polypropylene
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polypropylene
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Synthesis routes and methods II

Procedure details

Ethylbenzene (1 ml), t-butyl nitrite (1 mmol), N-hydroxyphthalimide (0.2 mmol), and acetic acid (1 ml) were placed in a flask and were stirred at 80° C. in an atmosphere of argon gas (1 atm=0.101 MPa) for 20 hours. The resulting reaction mixture was analyzed to find that acetophenone oxime, (1-nitroethyl)benzene, acetophenone, and α-methylbenzyl acetate were formed in yields of 47%, 4%, 17%, and 14%, respectively.
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1 mL
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0.2 mmol
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Synthesis routes and methods III

Procedure details

Ethylbenzene (2 ml), t-butyl nitrite (4 mmol), N-hydroxyphthalimide (0.4 mmol), and acetic acid (2 ml) were placed in a flask and were stirred at 80° C. in an atmosphere of argon gas for 2.5 hours. The resulting mixture was further treated with sulfuric acid having a concentration of 98% by weight (200 mg) with stirring at 70° C. for 15 minutes. The reaction mixture was then neutralized with sodium hydroxide and was analyzed to find that acetophenone oxime, (1-nitroethyl)benzene, acetophenone, and α-methylbenzyl acetate were formed in yields of 61%, 1%, 8%, and 5%, respectively.
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2 mL
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0.4 mmol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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